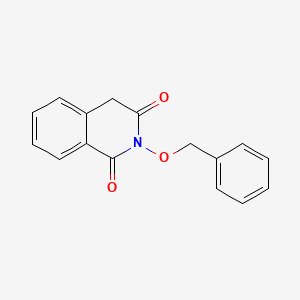

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione is a complex organic compound that belongs to the class of isoquinolone derivatives. The compound exists in the keto form and the isoquinoline system is essentially planar .

Molecular Structure Analysis

The isoquinoline system of the compound is essentially planar with a mean deviation of 0.0424 Å . The dihedral angle between the aromatic rings is 4.2 (2)° . In the crystal, molecules are linked via weak C-H⋯O hydrogen bonds and C-H⋯π interactions, forming a three-dimensional structure .Physical And Chemical Properties Analysis

The molecular formula of the compound is C16H13NO3 . The molecular weight is 267.27900 . Other physical and chemical properties such as density, boiling point, and melting point were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of 4-Aryl Isoquinolinedione Derivatives

The compound is used in the synthesis of 4-aryl isoquinolinedione derivatives. This is achieved through a palladium-catalyzed cross-coupling reaction of aryl halides with isoquinoline-1,3(2H,4H)-diones . The products of this reaction could be conveniently transformed to 4-aryl tetrahydroisoquinolines .

Palladium-Catalyzed Coupling Reaction

The compound plays a crucial role in the palladium-catalyzed coupling reaction of aryl halides with isoquinoline-1,3(2H,4H)-diones . This reaction enables the synthesis of 4-aryl isoquinoline-1,3(2H,4H)-diones .

Decarbonylative Coupling with Aliphatic Aldehydes

Alkyl-substituted isoquinoline-1,3(2H,4H)-diones, including “2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione”, can be prepared by decarbonylative coupling of N-alkyl-N-methacryloylbenzamides and aliphatic aldehydes under metal-free conditions . This reaction undergoes subsequent decarbonylation, radical addition, and cyclization processes with aliphatic aldehydes .

Propiedades

IUPAC Name |

2-phenylmethoxy-4H-isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15-10-13-8-4-5-9-14(13)16(19)17(15)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIDMDRTGMUMAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione | |

Q & A

Q1: What are the key structural features of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione as revealed by the study?

A1: The study used X-ray crystallography to determine that 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione exists primarily in its keto form. [] The molecule features a nearly planar isoquinoline ring system with minimal deviation from planarity (mean deviation = 0.0424 Å). Additionally, the two aromatic rings within the molecule are nearly coplanar, exhibiting a dihedral angle of only 4.2° between them. [] This information suggests the molecule likely has significant conjugation across the two rings.

Q2: How does 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione form a three-dimensional structure in its crystal form?

A2: In the crystalline state, 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione molecules interact with each other through a combination of weak intermolecular forces. These include C—H⋯O hydrogen bonds and C—H⋯π interactions. [] These interactions, while weak individually, collectively contribute to the formation of a stable three-dimensional crystal lattice structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)